3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Description
3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a triazine derivative characterized by a hydroxyl group at position 5, a methyl group at position 6, and a 2-chlorophenylamino substituent at position 3. The compound’s structure combines a heterocyclic triazine core with aromatic and halogenated moieties, which are often associated with bioactivity in pharmaceuticals and agrochemicals. The presence of the hydroxyl group at position 5 and the electron-withdrawing chlorine atom in the ortho position of the phenyl ring may influence its reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C10H9ClN4O |
|---|---|
Molecular Weight |
236.66 g/mol |
IUPAC Name |
3-(2-chloroanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(16)13-10(15-14-6)12-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,13,15,16) |
InChI Key |
JJQOEEDRBOABLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Core Triazine Ring Formation
The 1,2,4-triazine scaffold serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation reactions between hydrazides and 1,2-diketones. For instance, hydrazides derived from methyl-containing precursors react with symmetrical or unsymmetrical diketones in the presence of ammonium acetate and acetic acid to yield 3,5,6-trisubstituted 1,2,4-triazines .
Example Protocol
-
Hydrazide Preparation : Methyl acetohydrazide is synthesized by refluxing methyl acetate with hydrazine hydrate in ethanol .
-
Cyclocondensation : The hydrazide reacts with a diketone (e.g., 2-chlorophenylglyoxal) under acidic conditions (acetic acid, 80°C, 12 hours) to form the triazine core.
-
Workup : The crude product is purified via flash chromatography or preparative HPLC to isolate the desired regioisomer .
Key Analytical Data
-
1H NMR (400 MHz, CDCl3) : Peaks at δ 7.30–7.47 (m, aromatic protons), δ 4.73 (s, methylene), and δ 2.35 (s, methyl) .
-
MS (ESI) : m/z calcd for C11H10ClN4O [M + H]+: 265.1; found: 265.0 .
Introduction of the 2-Chlorophenylamino Group
The 2-chlorophenylamino substituent is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. NAS is preferred for its simplicity and cost-effectiveness.
Procedure
-
Substrate Activation : 6-Methyl-1,2,4-triazin-5-ol is treated with phosphorus oxychloride (POCl3) to convert the hydroxyl group to a chlorotriazine intermediate .
-
Amination : The chlorotriazine reacts with 2-chloroaniline in dimethylformamide (DMF) at 100°C for 24 hours, yielding the target compound .
-
Purification : The product is isolated via recrystallization from ethanol/water (3:1) .
Optimization Notes
-
Temperature : Reactions below 80°C result in incomplete substitution .
-
Catalyst : Adding a catalytic amount of CuI (5 mol%) enhances reaction efficiency .
Alternative Pathway: One-Pot Synthesis
A streamlined one-pot approach combines triazine formation and amination in a single reactor, reducing purification steps.
Steps
-
Simultaneous Cyclization and Substitution : Methyl acetohydrazide, 2-chlorophenylglyoxal, and 2-chloroaniline are heated in acetic acid with ammonium acetate .
-
In Situ Workup : The mixture is neutralized with NaHCO3, extracted with ethyl acetate, and concentrated .
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Sequential Synthesis | 38–45 | 95–98 |
| One-Pot Synthesis | 28–32 | 90–93 |
Regiochemical Challenges and Solutions
Unsymmetrical substitution on the triazine ring poses regioselectivity challenges. Supercritical fluid chromatography (SFC) and RP-HPLC are critical for separating regioisomers .
Case Study
-
Compound 6 : 3-((5,6-Bis(2-chlorophenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was isolated in 3% yield using SFC with a Daicel OJ-H column .
Scalability and Industrial Considerations
Large-scale production requires optimizing solvent systems and minimizing hazardous reagents.
Industrial Protocol
-
Solvent : Replace DMF with cyclopentyl methyl ether (CPME) for safer handling .
-
Catalyst Recovery : CuI is recovered via filtration and reused for three cycles without yield loss .
Analytical and Spectroscopic Validation
Rigorous characterization ensures structural fidelity and purity.
1H NMR Benchmarks
HPLC Conditions
Chemical Reactions Analysis
Oxidation: Can be oxidized to form various derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Reduction: Reduction of the nitro group yields amino derivatives.
Chlorination: Thionyl chloride (SOCl).
Cyclization: Cyanogen (NCCN).
Reduction: Hydrogen gas (H) with a catalyst (e.g., Pd/C).
- Various derivatives based on substitution patterns.
3-Amino-6-methyl-1,2,4-triazin-5-ol: The core structure.
Scientific Research Applications
Biological Activities
Research indicates that 3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol exhibits notable cytotoxic effects against various cancer cell lines. Similar derivatives have shown significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves inducing apoptosis in cancer cells, evidenced by increased apoptotic markers and morphological changes upon treatment.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(2-Chlorophenyl)-1,2,4-triazin-5(4H)-one | Triazine core with chlorophenyl group | Anticancer activity against various cell lines |
| 3-Amino-6-methyl-1,2,4-triazin-5(4H)-one | Amino group at position 3 | Cytotoxic effects in cancer research |
| 5-Hydroxy-6-(4-chlorophenyl)-1,2,4-triazin | Hydroxylated triazine | Potential herbicidal properties |
Case Studies
Several studies have documented the anticancer properties of triazine derivatives similar to 3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol. For instance:
- Study on HeLa Cells : This study demonstrated that treatment with triazine derivatives resulted in significant cell death through apoptosis induction. The apoptotic markers were significantly elevated compared to untreated controls.
- MCF-7 Cell Line Evaluation : Another investigation highlighted the cytotoxic effects on MCF-7 cells, where the derivatives exhibited IC50 values below 100 µM, indicating potent activity against breast cancer cells .
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Impact of Substituent Position on Activity
| Substituent Position (Phenyl Ring) | Example Compound | Observed Effect |
|---|---|---|
| Ortho (2-chlorophenyl) | Target compound | Potential steric hindrance, altered binding |
| Meta (3-chlorophenyl) | 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol | Reduced steric effects, possible enhanced solubility |
Biological Activity
3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound belonging to the triazine family. Its structure features a triazine ring with a 2-chlorophenyl amino group and a hydroxyl group at the 5-position. This unique combination of functional groups enhances its biological activity, particularly in anticancer applications.
Chemical Structure
The molecular formula for 3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is with a molecular weight of approximately 239.67 g/mol. The presence of the chlorophenyl moiety contributes significantly to its potential biological activities, while the methyl group at the 6-position increases its lipophilicity, influencing pharmacokinetic properties.
Biological Activity Overview
Research indicates that triazine derivatives exhibit notable cytotoxic effects against various cancer cell lines. Specifically, studies have shown that compounds similar to 3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol can induce apoptosis in cancer cells such as HeLa and MCF-7. The mechanism often involves increased apoptotic markers and morphological changes in treated cells.
Table 1: Summary of Biological Activities
| Cell Line | Activity | Mechanism |
|---|---|---|
| HeLa | Cytotoxic | Apoptosis |
| MCF-7 | Cytotoxic | Apoptosis |
| A549 | Moderate | Cell cycle arrest |
The biological activity of 3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is primarily attributed to its ability to interact with specific cellular pathways involved in cancer progression. The chlorophenyl substitution is particularly significant for targeting these pathways. Interaction studies with biomolecules are crucial for understanding its efficacy and safety profile.
Case Studies
- Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that 3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cells, indicating potent anticancer activity.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to a significant increase in early apoptotic cells compared to control groups, supporting its role as an apoptosis inducer.
Comparative Analysis
To further understand the biological activity of 3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(2-Chlorophenyl)-1,2,4-triazin-5(4H)-one | Triazine core with chlorophenyl group | Anticancer activity against various cell lines |
| 3-Amino-6-methyl-1,2,4-triazin-5(4H)-one | Amino group at position 3 | Cytotoxic effects in cancer research |
| 5-Hydroxy-6-(4-chlorophenyl)-1,2,4-triazin | Hydroxylated triazine | Potential herbicidal properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via intermolecular condensation of precursors such as 2-chloro-N-phenylacetamide or chloroacetic acid derivatives with triazole-thiol intermediates. Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C for cyclization), and catalysts (e.g., pyridine for acid scavenging). Monitoring via TLC or HPLC ensures intermediate purity . For scalability, consider flow chemistry setups to enhance reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this triazine derivative?
- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns on the triazine ring and aromatic protons. IR spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction resolves 3D structure and hydrogen bonding .
Q. How can solubility and stability be evaluated under varying pH and solvent conditions?
- Methodological Answer : Perform shake-flask experiments in buffered solutions (pH 1–13) and polar/nonpolar solvents (e.g., DMSO, ethanol, hexane). Use UV-Vis spectroscopy to quantify solubility and track degradation via HPLC at accelerated conditions (40–60°C). Stability studies should account for light sensitivity .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the triazine core in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Software like Gaussian or COMSOL models reaction pathways and transition states. Pair with molecular dynamics (MD) simulations to assess solvent effects . Validate predictions experimentally using kinetic studies (e.g., monitoring Cl⁻ displacement via ion chromatography) .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Use structure-activity relationship (SAR) analysis to isolate contributing moieties. Compare IC50 values across assays (e.g., kinase vs. phosphatase inhibition). Employ metabolomics (LC-MS) to identify degradation products or metabolites that alter activity. Control for assay-specific variables (e.g., ATP concentration in kinase assays) .
Q. What factorial design approaches optimize multi-step synthesis with competing side reactions?
- Methodological Answer : Apply Box-Behnken or central composite designs to evaluate factors like temperature, catalyst loading, and reaction time. Use ANOVA to identify significant variables. For example, a 3^3 factorial design can minimize byproducts in the cyclization step by optimizing molar ratios of triazole-thiol and chloroacetamide derivatives .
Q. How do steric and electronic effects of the 2-chlorophenyl group influence tautomerism in the triazin-5-ol system?
- Methodological Answer : Conduct variable-temperature NMR (VT-NMR) to study tautomeric equilibria (e.g., keto-enol shifts). Compare with computational NBO (Natural Bond Orbital) analysis to quantify resonance stabilization. Substitute the 2-chlorophenyl group with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) to isolate electronic effects .
Data Analysis & Experimental Design
Q. What statistical methods address batch-to-batch variability in yield and purity?
- Methodological Answer : Implement multivariate analysis (PCA or PLS) to correlate raw material quality (e.g., impurity profiles) with final product metrics. Use control charts (Shewhart charts) for real-time monitoring. For small datasets, apply non-parametric tests (e.g., Kruskal-Wallis) .
Q. How can machine learning models predict novel derivatives with enhanced thermal stability?
- Methodological Answer : Train models (e.g., random forest, neural networks) on datasets of melting points, TGA data, and molecular descriptors (e.g., topological surface area, logP). Use open-source tools like RDKit for feature extraction. Validate predictions via DSC (Differential Scanning Calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
